molecular formula C15H14BrF2N3O B2540863 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2415517-17-6

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B2540863
CAS No.: 2415517-17-6
M. Wt: 370.198
InChI Key: FHDCFWKUELHSLK-UHFFFAOYSA-N
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Description

The compound 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one is a heterocyclic small molecule featuring a pyrazole core substituted with a bromine atom at the 4-position, linked via a methylene bridge to an azetidine ring. The azetidine is further connected to a 2-(2,4-difluorophenyl)ethanone moiety. This structure combines pharmacologically relevant motifs:

  • Pyrazole: Known for its role in medicinal chemistry as a bioisostere for amide or heteroaryl groups, often enhancing metabolic stability and binding affinity .
  • Azetidine: A strained four-membered ring that improves conformational rigidity and bioavailability compared to larger cyclic amines .
  • 2,4-Difluorophenyl group: Fluorine atoms enhance lipophilicity and membrane permeability while modulating electronic effects .

The bromine atom at the pyrazole 4-position may confer halogen-bonding interactions with biological targets, as seen in related brominated pyrazole derivatives .

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF2N3O/c16-12-5-19-21(9-12)8-10-6-20(7-10)15(22)3-11-1-2-13(17)4-14(11)18/h1-2,4-5,9-10H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDCFWKUELHSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on substitutions, biological activity, and synthesis strategies.

Compound Key Structural Features Biological Activity Synthesis Highlights Reference
3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea Urea linker, branched isopropyl groups on pyrazole, 2,4-difluorophenyl Potentiates α4β2 nicotinic acetylcholine receptors (nAChRs); enantioselective activity High-throughput screening; chiral resolution
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Dihydropyrazole, bromophenyl, fluorophenyl, ketone Antifungal (crystal structure reported; activity inferred from analogs) Claisen-Schmidt condensation followed by cyclization
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole Thiazole-triazole-pyrazole hybrid, bromophenyl, fluorophenyl Anticancer (structural analog studies) Multi-step cyclocondensation and Suzuki-Miyaura coupling
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols Triazole, difluorophenyl, piperazine Antifungal (MIC values 4× higher than fluconazole against Candida albicans) Nucleophilic substitution on epoxide intermediates
1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone Azepane (7-membered ring), difluoromethyl, bromopyrazole Not reported; structural similarity suggests CNS or antimicrobial potential SN2 alkylation of azepane with bromopyrazole

Key Comparative Insights

Bioactivity: The target compound lacks direct activity data but shares structural motifs with 3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea (nAChR modulation) and 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols (antifungal activity) . The azetidine ring in the target compound may enhance metabolic stability compared to piperazine/azepane-containing analogs due to reduced ring size and strain .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution between a bromomethylpyrazole and an azetidine precursor, similar to methods in . This contrasts with the multi-step protocols for thiazole-triazole hybrids .

Halogen Effects :

  • The 4-bromo substitution on pyrazole is less common than fluorine or chlorine in analogs. Bromine’s larger atomic radius may improve target binding via halogen bonding, as seen in bromophenyl-containing dihydropyrazoles .

Thermodynamic Stability: Crystal structures of related compounds (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one) reveal planar pyrazole rings and non-covalent interactions (C–H···O, π-π stacking) that stabilize the solid state . Similar packing may apply to the target compound.

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